N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide
Description
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a structurally complex molecule featuring a benzo[b][1,4]oxazepin core fused with a sulfamoylphenyl-isobutyramide moiety. The benzo[b][1,4]oxazepin ring system, a seven-membered heterocycle containing oxygen and nitrogen, is substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, which influence its conformational rigidity and electronic properties.
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-6-13-27-20-12-9-18(14-21(20)32-15-24(4,5)23(27)29)26-33(30,31)19-10-7-17(8-11-19)25-22(28)16(2)3/h7-12,14,16,26H,6,13,15H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOMGNLSJIDJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that exhibits significant biological activity. Its unique structural features contribute to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This includes a benzo[b][1,4]oxazepine ring and a sulfamoyl group that enhance its pharmacological properties.
Research indicates that the biological activity of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to cholesterol biosynthesis by inhibiting squalene synthase and farnesyl diphosphate synthase .
- Antiproliferative Effects : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and interfering with ATP metabolism .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting receptor interacting protein 1 (RIP1) kinase activity, which plays a role in TNF-mediated inflammation .
Biological Activity Data
The following table summarizes key biological activities and their respective IC50 values for N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide and related compounds:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of squalene synthase | 0.67 | |
| Inhibition of farnesyl diphosphate synthase | 0.54 | |
| Induction of apoptosis in cancer cells | 0.84 |
Case Studies
- Anti-Cancer Activity : A study evaluated the effects of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide on various cancer cell lines. The results indicated significant growth inhibition with an IC50 value of 0.84 µM in breast cancer cells .
- Cholesterol Biosynthesis Inhibition : In vivo studies demonstrated that this compound effectively reduced cholesterol levels in animal models by inhibiting key enzymes in the biosynthetic pathway .
Scientific Research Applications
Research indicates that N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide exhibits various biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting diseases related to enzyme dysfunction.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria.
- Anticancer Potential : The unique structural features allow for interactions with cancer cell pathways. Research is ongoing to evaluate its efficacy in inhibiting tumor growth and proliferation.
Applications in Drug Development
Given its promising biological activities, N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is being investigated for several therapeutic applications:
| Application Area | Description |
|---|---|
| Cancer Therapy | Investigated for its ability to inhibit cancer cell growth and metastasis. |
| Infectious Diseases | Potential use as an antibiotic against resistant bacterial strains. |
| Metabolic Disorders | May target specific metabolic pathways disrupted in various diseases. |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit specific enzymes linked to metabolic disorders. These findings suggest its utility in managing conditions like diabetes or obesity .
- Animal Models : Preliminary animal studies indicate that N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide shows reduced tumor sizes compared to control groups. This effect highlights its potential as an anticancer agent.
- Clinical Trials : Although still in early phases of research, some derivatives of this compound are being evaluated in clinical trials for their safety and efficacy in humans .
Comparison with Similar Compounds
Sigma Receptor Ligands ()
Compounds like BD 1008 and BD 1047 (sigma receptor antagonists) share structural motifs with the target compound, such as aryl sulfonamides and substituted heterocycles. However, BD 1008 features a dichlorophenyl-pyrrolidinyl ethylamine structure, emphasizing cationic amine interactions with receptors, whereas the target compound’s isobutyramide and sulfamoyl groups may prioritize hydrogen-bonding interactions .
Heterocyclic Derivatives ()
Compound 11f (a benzodiazepine-pyrimido[4,5-d]pyrimidine hybrid) shares a polycyclic framework with the target compound. However, 11f’s pyrimido-pyrimidine core and carboxamide substituent contrast with the benzooxazepin-sulfamoyl-isobutyramide system, suggesting divergent pharmacological targets (e.g., kinase inhibition vs. antibacterial activity) .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves constructing the tetrahydrobenzo[b][1,4]oxazepine core first, followed by introducing the sulfamoylphenyl-isobutyramide moiety. Key steps include:
- Core formation : Cyclization of precursors (e.g., amino alcohols with ketones) under acidic or basic conditions.
- Sulfamoylation : Reaction of the core with sulfamoyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent side reactions.
- Amide coupling : Use of coupling agents like EDCl/HOBt for attaching the isobutyramide group .
Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometry of reagents to improve yield (>80%) and purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., propyl vs. allyl groups) alter binding affinity .
- Assay conditions : Variability in pH, solvent (DMSO concentration), or cell lines used. Validate results using orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity).
- Purity : Trace impurities (e.g., unreacted sulfamoyl intermediates) can skew data. Confirm compound purity via LC-MS and ¹H/¹³C NMR .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural confirmation : ¹H/¹³C NMR for verifying protons (e.g., dimethyl groups at δ 1.2–1.5 ppm) and carbons in the oxazepine ring.
- Purity assessment : HPLC with UV detection (λ = 254 nm) and LC-MS to detect impurities (<2%).
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced: What computational methods can predict the reactivity of the sulfamoyl group in derivatization reactions?
Answer:
- DFT calculations : Model sulfamoyl group interactions (e.g., charge distribution, frontier molecular orbitals) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate binding to biological targets (e.g., kinases) to prioritize derivatives with enhanced affinity.
- Solvent effect modeling : Use COSMO-RS to optimize solvent systems for regioselective reactions .
Basic: How do structural modifications (e.g., propyl vs. isopropyl) impact solubility and bioavailability?
Answer:
- Solubility : Replace the propyl group with polar substituents (e.g., hydroxyl) to improve aqueous solubility. LogP values >3 indicate lipophilicity, requiring formulation with cyclodextrins or liposomes.
- Bioavailability : Methyl groups increase metabolic stability, while bulky substituents (e.g., isopropyl) may hinder membrane permeability. Use Caco-2 cell assays to assess absorption .
Advanced: What strategies address challenges in forming the heterocyclic oxazepine ring during synthesis?
Answer:
- Ring-closing metathesis : Employ Grubbs catalysts for efficient cyclization.
- Acid catalysis : Use p-toluenesulfonic acid (PTSA) to promote intramolecular ether formation.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
Basic: How can researchers validate the compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
- Stability-indicating assays : Use HPLC to quantify degradation products (e.g., hydrolyzed amides or oxidized sulfonamides).
- Long-term storage : Store lyophilized samples at -20°C with desiccants to prevent hydrolysis .
Advanced: What mechanistic insights explain its dual activity as both an enzyme inhibitor and a receptor antagonist?
Answer:
- Allosteric modulation : The benzoxazepine core may bind to allosteric sites, altering enzyme (e.g., kinase) or receptor (e.g., GPCR) conformations.
- Cross-reactivity : Sulfamoyl groups mimic endogenous substrates (e.g., ATP in kinases), while the isobutyramide moiety blocks receptor ligand pockets.
- Pharmacophore mapping : Identify overlapping structural features critical for dual activity using 3D-QSAR .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Toxicity screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (IC50 values <10 µM warrant caution).
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential sulfonamide sensitization.
- Waste disposal : Neutralize acidic/basic residues before incineration .
Advanced: How can machine learning models optimize the synthesis and biological screening pipeline?
Answer:
- Predictive synthesis : Train models on reaction databases (e.g., Reaxys) to recommend optimal reagents/catalysts.
- High-throughput screening (HTS) : Integrate robotic platforms with AI to prioritize derivatives based on ADMET predictions.
- Data fusion : Combine spectral data (NMR, MS) with bioactivity results to identify structure-performance trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
